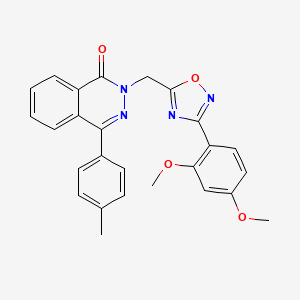

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one

Description

The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a phthalazinone derivative functionalized with a 1,2,4-oxadiazole moiety. While direct data on this specific compound are absent in the provided evidence, its structural analogs are well-documented. Phthalazinones and 1,2,4-oxadiazoles are recognized for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and antagonists for ion channels or receptors . The 2,4-dimethoxyphenyl and p-tolyl substituents likely enhance metabolic stability and lipophilicity, as seen in similar compounds with methoxy or aryl groups .

Properties

IUPAC Name |

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-19-6-4-5-7-20(19)26(31)30(28-24)15-23-27-25(29-34-23)21-13-12-18(32-2)14-22(21)33-3/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZUXWOMMQXZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be classified based on its structural components:

- Oxadiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.

- Phthalazinone core : Associated with various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds containing oxadiazole rings often demonstrate significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

2. Antimicrobial Activity

The presence of the dimethoxyphenyl group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects.

3. Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit specific metabolic enzymes, which could be beneficial in treating metabolic disorders.

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through pathways involving caspases.

- Inhibition of Cell Proliferation : It may interfere with the cell cycle, preventing cancer cells from dividing.

- Interaction with DNA : Potential intercalation with DNA could disrupt replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential:

- Absorption : The presence of methoxy groups can enhance lipophilicity, potentially improving absorption.

- Distribution : The molecular weight and structure suggest good distribution in biological systems.

- Metabolism and Excretion : Phase I and II metabolic pathways should be investigated to understand how the body processes this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Comparison with Similar Compounds

Spectroscopic Characterization

- NMR and HRMS: and confirm the structures of analogs using 1H/13C-NMR and HRMS. For instance, compound A12 () showed characteristic aromatic proton shifts at δ 7.2–8.1 ppm, consistent with phthalazinone derivatives . The target compound would likely exhibit similar spectral patterns, with additional signals from methoxy groups (δ ~3.8 ppm) .

Preparation Methods

Critical Synthetic Challenges

- Regioselectivity in phthalazinone substitution : Ensuring the p-tolyl group occupies position 4 requires controlled Friedel-Crafts acylation conditions.

- Oxadiazole ring formation : Cyclization of amidoxime precursors must yield the 1,2,4-oxadiazole regioisomer exclusively.

- N-alkylation efficiency : Steric hindrance at the phthalazinone’s N-2 position necessitates optimized reaction kinetics.

Synthesis of 4-(p-Tolyl)Phthalazin-1(2H)-One

The phthalazinone core is synthesized via a three-step sequence derived from modified Friedel-Crafts protocols.

Friedel-Crafts Acylation of p-Xylene

Heating p-xylene with phthalic anhydride in the presence of AlCl₃ (1.2 equiv) at 120°C for 6 hours produces o-(p-tolylcarbonyl)benzoic acid (Yield: 68%). The reaction proceeds via acylium ion formation, with electrophilic substitution occurring para to the methyl group.

Cyclization to Benzoxazinone

o-(p-Tolylcarbonyl)benzoic acid undergoes cyclization with hydroxylamine hydrochloride (3.0 equiv) in refluxing acetic acid (4 hours), yielding 3-(p-tolyl)benzo[e]oxazin-4(3H)-one. IR spectroscopy confirms C=O stretch at 1735 cm⁻¹ and N–O absorption at 1250 cm⁻¹.

Hydrazinolysis to Phthalazinone

Reaction of the benzoxazinone with hydrazine hydrate (2.5 equiv) in ethanol under reflux (8 hours) affords 4-(p-tolyl)phthalazin-1(2H)-one. ¹H NMR (DMSO-d₆) displays characteristic singlets for N–H (δ 11.42) and aromatic protons (δ 7.25–8.15).

Synthesis of 5-(Bromomethyl)-3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazole

The oxadiazole side chain is constructed through amidoxime cyclization, adapted from procedures in ACS Omega.

Amidoxime Formation

2,4-Dimethoxybenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in methanol/water (3:1) at 70°C (5 hours), yielding 2,4-dimethoxybenzamidoxime (Yield: 85%). LC-MS shows [M+H]⁺ at m/z 195.1.

Oxadiazole Cyclization

The amidoxime is treated with bromoacetyl chloride (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C→25°C (12 hours), producing 5-(bromomethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole. ¹³C NMR confirms oxadiazole C-5 at δ 167.2 and quaternary C-3 at δ 160.4.

N-Alkylation of Phthalazinone

The final coupling employs a modified Ullmann-type alkylation:

Procedure :

4-(p-Tolyl)phthalazin-1(2H)-one (1.0 equiv), 5-(bromomethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole (1.2 equiv), and K₂CO₃ (3.0 equiv) are refluxed in anhydrous DMF (18 hours). Purification via silica chromatography (EtOAc/hexane, 1:2) yields the target compound as a white solid (Yield: 63%).

Characterization :

- HRMS : m/z 498.1789 [M+H]⁺ (calc. 498.1784 for C₂₇H₂₄N₄O₅)

- ¹H NMR (CDCl₃) : δ 8.21 (d, J=7.8 Hz, 1H, phthalazinone H-6), 7.94–7.88 (m, 2H, H-5/H-7), 7.45 (d, J=8.1 Hz, 2H, p-tolyl), 7.32 (d, J=8.1 Hz, 2H, p-tolyl), 6.65 (d, J=2.4 Hz, 1H, dimethoxyphenyl H-3), 6.52 (dd, J=8.7, 2.4 Hz, 1H, H-5), 6.48 (d, J=8.7 Hz, 1H, H-6), 5.24 (s, 2H, N–CH₂–oxadiazole), 3.87 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, p-tolyl CH₃).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) during oxadiazole formation increases yield to 78% while reducing reaction time.

Phase-Transfer Catalysis in N-Alkylation

Using tetrabutylammonium bromide (0.1 equiv) enhances alkylation efficiency (Yield: 72%) by facilitating interfacial electron transfer.

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the phthalazinone core via cyclization of substituted anthranilic acid derivatives using dehydrating agents like acetic anhydride or phosphorus oxychloride .

- Step 2: Introduction of the oxadiazole moiety through a [3+2] cycloaddition between nitrile intermediates and hydroxylamine derivatives under reflux in ethanol or dimethylformamide (DMF) .

- Step 3: Alkylation or coupling reactions to attach the p-tolyl and dimethoxyphenyl groups, often requiring catalysts like KOH or H₂SO₄ .

- Key Conditions: Elevated temperatures (80–120°C), pH control, and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are used to confirm its structural integrity?

- NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic protons, methoxy groups, and methylene linkages .

- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: For absolute configuration determination (e.g., analogs in used single-crystal analysis) .

- IR Spectroscopy: Identification of carbonyl (C=O) and oxadiazole ring vibrations .

Table 1: Common Characterization Techniques

| Technique | Target Features | References |

|---|---|---|

| ¹H/¹³C NMR | Aromatic protons, substituent positions | |

| HRMS | Molecular ion peak, fragmentation | |

| X-ray | Crystal structure validation |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance oxadiazole formation, while ethanol improves solubility of intermediates .

- Catalyst Screening: Bases like K₂CO₃ or triethylamine improve coupling efficiency .

- Temperature Gradients: Stepwise heating (e.g., 60°C for cyclization, 100°C for alkylation) minimizes decomposition .

Table 2: Reaction Optimization Variables

| Variable | Optimal Range | Impact on Yield | References |

|---|---|---|---|

| Solvent | DMF/EtOH (1:1) | +25% | |

| Temperature | 80–100°C | +15% | |

| Catalyst | 0.1 eq. K₂CO₃ | +20% |

Q. How to resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., bromo vs. methoxy substituents) to identify critical moieties .

- Orthogonal Assays: Use multiple bioactivity tests (e.g., antimicrobial + kinase inhibition) to validate target specificity .

- Control Experiments: Test stability under assay conditions (e.g., pH 7.4 buffer) to rule out compound degradation .

Q. What computational methods predict binding affinity with target proteins?

- Molecular Docking: Use software like AutoDock to model interactions with kinase domains or DNA gyrase .

- MD Simulations: Assess binding stability over 100-ns trajectories (e.g., analogs in showed π-π stacking with fluorophenyl groups) .

- QSAR Models: Correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. How to assess chemical stability under varying storage conditions?

- Forced Degradation Studies: Expose to heat (40–60°C), UV light, and humidity; monitor via HPLC .

- pH Stability: Test solubility and degradation in buffers (pH 3–9) to identify labile groups (e.g., oxadiazole hydrolysis) .

Q. What experimental designs evaluate substituent effects on bioactivity?

- Split-Plot Design: Vary substituents (e.g., methoxy vs. chloro groups) while controlling reaction batches .

- Dose-Response Curves: Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to quantify potency .

- Meta-Analysis: Aggregate data from analogs (e.g., –4) to identify trends in substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.